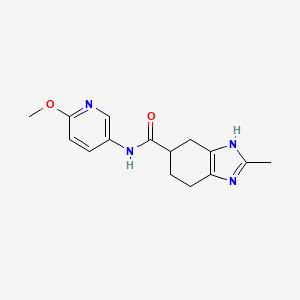

N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name This compound derives from its bicyclic framework. The parent structure, 4,5,6,7-tetrahydro-1H-1,3-benzodiazole, consists of a benzene ring fused to a diazole ring (two nitrogen atoms at positions 1 and 3) with partial saturation at the 4,5,6,7 positions. The substituents include:

- A methyl group at position 2 of the diazole ring.

- A carboxamide group at position 5 of the tetrahydrobenzodiazole core, where the amide nitrogen is bonded to a 6-methoxypyridin-3-yl moiety.

Isomeric possibilities arise from the stereochemistry of the tetrahydro ring. The saturated carbons at positions 4,5,6,7 may adopt chair or boat conformations, though X-ray data for analogous compounds suggest a preference for chair-like puckering. Additionally, the amide bond (C=O–N) exhibits planarity due to resonance stabilization, preventing E/Z isomerism. Tautomerism is unlikely in the diazole ring due to the fixed positions of the nitrogen atoms.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray data for this compound are unavailable, crystallographic studies of structurally related tetrahydrobenzodiazoles provide insights. For example, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine crystallizes in a monoclinic P2₁/c system with cell parameters a = 11.7456(2) Å, b = 10.1254(2) Å, c = 13.9107(2) Å, and β = 104.669(1)°. The benzothiazole and imidazole rings in this compound are nearly coplanar, with a dihedral angle of 6.37(8)°. By analogy, the tetrahydrobenzodiazole core of the target compound likely adopts a similar planar arrangement with the pyridinylmethoxy group oriented orthogonally to minimize steric clashes.

Key geometric parameters inferred from related structures:

The methoxypyridinyl group likely induces slight distortions in the tetrahydro ring, as seen in N-(6-methoxypyridin-3-yl)-N-methyl-5-o-tolylpyrazine-2-carboxamide, where the pyridine ring rotates 15° relative to the pyrazine plane.

Comparative Structural Analysis with Related Benzodiazole Derivatives

The target compound shares structural motifs with several pharmacologically active benzodiazoles:

N-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidine-6-carboxamide (CID 135880815) :

- Similarities: Tetrahydro ring system, carboxamide substituent.

- Differences: Triazolo-pyrimidine core vs. benzodiazole core; pyridin-3-yl vs. methoxypyridin-3-yl substituent.

- Structural impact: The triazolo-pyrimidine core increases aromaticity, reducing conformational flexibility compared to the tetrahydrobenzodiazole.

1-Benzhydryl-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide (CAS 1324083-20-6) :

Tetrahydrobenzimidazole-5-carboxylic acid sulfate (CID 14856795) :

TGR5 Agonist Tetrahydrobenzimidazoles :

- Similarities: Tetrahydrobenzimidazole core, carboxamide substituents.

- Differences: 3,4-Dimethoxyaryl vs. methoxypyridinyl groups.

- Structural impact: Aryl methoxy groups in TGR5 agonists enhance receptor binding via hydrophobic interactions, whereas the pyridinyl moiety may engage in hydrogen bonding.

Properties

IUPAC Name |

N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-9-17-12-5-3-10(7-13(12)18-9)15(20)19-11-4-6-14(21-2)16-8-11/h4,6,8,10H,3,5,7H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKONBPQWHPXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CN=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxypyridine Moiety: This step often involves nucleophilic substitution reactions where the methoxypyridine group is introduced to the benzodiazole core.

Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the benzodiazole core, potentially converting it to a more saturated form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Properties

N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide exhibits a range of pharmacological activities:

- Antitumor Activity : Studies indicate that this compound may inhibit the mitotic spindle assembly checkpoint, which is crucial for the proper segregation of chromosomes during cell division. This property suggests its potential use in treating various cancers by targeting tumor cell proliferation and survival mechanisms .

- Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its interaction with muscarinic receptors may provide neuroprotective benefits and could be explored for conditions such as Alzheimer's disease .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Cancer Treatment

The compound's ability to inhibit the mitotic checkpoint suggests its application in oncology. It may be particularly effective against:

- Solid Tumors : Including breast and lung cancers.

- Hematological Malignancies : Such as leukemia and lymphoma .

Neurological Disorders

Given its neuroprotective properties, this compound could be investigated for:

- Alzheimer's Disease : By enhancing cholinergic transmission.

- Parkinson's Disease : As a potential agent to mitigate dopaminergic neuron loss .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The tetrahydrobenzodiazole core is shared among several analogs, but substitutions at the 5-position carboxamide group and the 2-position methyl group define key differences:

Substituent-Driven Properties

- Hydrogen Bonding : The 6-methoxypyridin-3-yl group in the target compound can participate in N–H⋯O and O–H⋯N interactions, similar to protonated pyridine derivatives in ’s compounds 3 and 4. This contrasts with morpholinylpropyl analogs, which rely on morpholine’s ether oxygen for hydrogen bonding .

- Solubility: The methoxy group increases aqueous solubility compared to non-polar substituents (e.g., phenyl groups in ’s pyrazole-carboximidamides) but may reduce membrane permeability relative to morpholine-containing analogs .

- Stereoelectronic Effects : The electron-donating methoxy group on the pyridine ring may stabilize charge-transfer interactions, a feature absent in chloro- or bromo-substituted aryl analogs (e.g., ’s compounds 3 and 10) .

Physicochemical and Pharmacological Implications

Crystallography and Stability

While crystallographic data for the target compound are unavailable, demonstrates that protonation sites and hydrogen-bonding networks in similar N-heteroaryl systems dictate crystal packing and stability. For example, protonation at the pyridine nitrogen (as in compound 3) forms 3D networks via N–H⋯Br⁻ and O–H⋯Br⁻ bonds, whereas pyrazine-based analogs (compound 4) adopt zigzag chains via N⁺–H⋯N interactions . The target’s methoxypyridine group likely promotes similar intermolecular interactions, influencing its solid-state stability.

Biological Activity

N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodiazole core and a pyridine moiety. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The presence of the methoxy group on the pyridine ring enhances its lipophilicity and may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₄O |

| Molecular Weight | 244.29 g/mol |

| LogP | 2.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed to interact with various cellular pathways:

- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific protein kinases involved in cell proliferation and survival.

- Regulation of Gene Expression : It might influence the expression of genes related to apoptosis and inflammation.

Case Studies

- In Vitro Studies : In a study assessing its anticancer properties, this compound was tested against several cancer cell lines. The results showed an IC50 value of approximately 20 µM for MCF-7 breast cancer cells, indicating moderate potency .

- Animal Models : In animal studies evaluating its anti-inflammatory effects, administration of the compound significantly reduced paw edema in rats induced by carrageenan, suggesting potential use in treating inflammatory conditions .

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

The synthesis typically involves multi-step procedures, including condensation reactions and cyclization steps. For example, pyrazole and benzodiazole derivatives often require:

- Stepwise functionalization : Introduce the methoxypyridinyl group via nucleophilic substitution or coupling reactions, followed by tetrahydrobenzodiazole ring formation using reductive amination or cyclocondensation .

- Purification : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for isolating intermediates and final products .

Advanced: How can computational methods improve the synthesis efficiency of this compound?

The ICReDD framework integrates quantum chemical calculations and experimental data to optimize reaction pathways. For instance:

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps like cyclization .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- Spectroscopy : H/C NMR to confirm regiochemistry of the methoxypyridinyl and tetrahydrobenzodiazole moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Chromatography : HPLC with UV detection to assess purity and stability under varying pH and temperature conditions .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate activity across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) .

- Dose-response studies : Use statistical design of experiments (DoE) to quantify potency (IC) and selectivity indices .

- Structural analogs : Compare with derivatives (e.g., methoxy-substituted pyridines) to isolate structure-activity relationships (SAR) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

- Thermal stability : Conduct accelerated stability testing at 40°C/75% RH to determine degradation pathways (e.g., hydrolysis of the carboxamide group) .

- Light sensitivity : Store in amber vials under inert gas (N) if UV-Vis studies indicate photodegradation .

Advanced: How can reactor design principles enhance scalability for this compound?

Refer to the CRDC subclass RDF2050112 for guidelines on:

- Continuous flow systems : Improve mixing efficiency for exothermic steps like cyclization, reducing byproduct formation .

- Membrane separation : Integrate in-line purification to remove unreacted intermediates during scale-up .

Basic: What formulation challenges arise due to the compound’s solubility?

- Solubility screening : Test in co-solvents (e.g., DMSO:PEG mixtures) or use salt formation (e.g., hydrochloride) to enhance aqueous solubility .

- Solid-state analysis : Powder X-ray diffraction (PXRD) to identify polymorphs with improved dissolution profiles .

Advanced: What role does the methoxy group play in modulating biological activity?

- Electron-donating effects : The methoxy group enhances π-stacking interactions with hydrophobic enzyme pockets, as seen in similar oxazole carboxamides .

- Metabolic stability : Compare methylated vs. demethylated analogs using microsomal assays to evaluate susceptibility to oxidative demethylation .

Basic: How is the tetrahydrobenzodiazole core synthesized with regiochemical control?

- Reductive cyclization : Use sodium cyanoborohydride or catalytic hydrogenation to form the saturated ring while preserving stereochemistry .

- Protecting groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) to prevent undesired side reactions .

Advanced: What strategies validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.